molecular formula C29H52O B1680991 Sitostanol CAS No. 83-45-4

Sitostanol

Cat. No. B1680991
CAS RN: 83-45-4
M. Wt: 416.7 g/mol
InChI Key: LGJMUZUPVCAVPU-HRJGVYIJSA-N
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Description

Sitostanol is a plant product made from vegetable oils or the oil from pine tree wood pulp, and is then combined with canola oil . It is most commonly used for heart disease and high cholesterol . It is an ingredient in Benecol margarine and some salad dressings . The U.S. Food and Drug Administration (FDA) allows manufacturers of products that contain sitostanol to claim that the product lowers the risk of getting heart disease .


Synthesis Analysis

Sitostanol is biosynthesized in plants via the mevalonic acid pathway . It is formed from acetate via mevalonic acid by higher plants .


Molecular Structure Analysis

Sitostanol is a saturated sterol with the molecular formula C29H52O . Its formal name is (5α)-stigmastan-3β-ol . The InChI code for sitostanol is InChI=1S/C29H52O/c1-7-21 (19 (2)3)9-8-20 (4)25-12-13-26-24-11-10-22-18-23 (30)14-16-28 (22,5)27 (24)15-17-29 (25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21-,22+,23+,24+,25-,26+,27+,28+,29-/m1/s1 .


Chemical Reactions Analysis

Sitostanol has been shown to be involved in the hydrogenation reaction over a palladium catalyst .


Physical And Chemical Properties Analysis

Sitostanol is a white, waxy powder with a characteristic odor . It is one of the components of the food additive E499 . Phytosterols are hydrophobic and soluble in alcohols .

Safety And Hazards

Sitostanol is likely safe for most people when taken by mouth . Adults can safely use sitostanol for up to 1 year, and children can safely use it for up to 3 months . Sitostanol might cause stomach upset or too much fat in the stool (steatorrhea) . There is some concern that sitostanol might decrease absorption of some nutrients since it decreases fat absorption .

properties

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21-,22+,23+,24+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJMUZUPVCAVPU-HRJGVYIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H52O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016169
Record name (3beta,5alpha)-Stigmastan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stigmastanol

CAS RN

83-45-4
Record name Sitostanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Stigmastanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name STIGMASTANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49081
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Record name (3beta,5alpha)-Stigmastan-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3β,5α)-stigmastan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.345
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Record name STIGMASTANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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